molecular formula C15H17IN2O3 B4977533 3-(4-Hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione CAS No. 6046-34-0

3-(4-Hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione

Cat. No.: B4977533
CAS No.: 6046-34-0
M. Wt: 400.21 g/mol
InChI Key: FNIGLYYEKBAPPQ-UHFFFAOYSA-N
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Description

3-(4-Hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that features a pyrrolidine-2,5-dione core substituted with a 4-iodophenyl group and a 4-hydroxypiperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One possible route includes:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of a suitable dicarboxylic acid derivative.

    Introduction of the 4-Iodophenyl Group: This step may involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a 4-iodophenyl boronic acid.

    Attachment of the 4-Hydroxypiperidin-1-yl Group: This can be done through nucleophilic substitution reactions, where the piperidine derivative is introduced under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the piperidine ring can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to form hydroxyl groups.

    Substitution: The iodophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Reagents like NaOH (Sodium hydroxide) or K₂CO₃ (Potassium carbonate).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydroxy derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential use in drug development for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxypiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the iodine atom, which may affect its reactivity and biological activity.

    3-(4-Methoxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione: Contains a methoxy group instead of a hydroxyl group, potentially altering its chemical properties.

Uniqueness

The presence of the iodine atom in 3-(4-Hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione makes it unique, as iodine can participate in specific interactions and reactions that other halogens or groups cannot

Properties

IUPAC Name

3-(4-hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IN2O3/c16-10-1-3-11(4-2-10)18-14(20)9-13(15(18)21)17-7-5-12(19)6-8-17/h1-4,12-13,19H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIGLYYEKBAPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387155
Record name 3-(4-hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6046-34-0
Record name 3-(4-hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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